Einecs 258-483-0
Overview
Description
Einecs 258-483-0 is a chemical compound that has been widely used in scientific research applications. Also known as 2-(2-methoxyethoxy) ethyl acetate, it is a colorless liquid with a molecular formula of C6H12O4. This compound has been used in various scientific studies due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Einecs 258-483-0 is not fully understood. However, it is believed to act as a polar aprotic solvent, which means that it can dissolve polar and nonpolar compounds. This property makes it useful in various chemical reactions and applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Einecs 258-483-0. However, studies have shown that it has low toxicity and is not harmful to humans or the environment when used in the recommended concentrations.
Advantages and Limitations for Lab Experiments
Einecs 258-483-0 has several advantages when used in lab experiments. It is a versatile solvent that can dissolve both polar and nonpolar compounds, making it useful in various applications. It is also relatively low in toxicity and is not harmful to humans or the environment when used in the recommended concentrations.
However, there are also some limitations to using Einecs 258-483-0 in lab experiments. It has a low boiling point, which means that it can evaporate quickly and may not be suitable for experiments that require prolonged exposure to the solvent. It is also flammable and should be handled with care.
Future Directions
There are several future directions for research on Einecs 258-483-0. One potential area of research is its potential use as a green solvent. As concerns over the environmental impact of traditional solvents continue to grow, there is a need for more sustainable alternatives. Einecs 258-483-0 has low toxicity and is biodegradable, making it a potential candidate for use in green chemistry.
Another area of research is its potential use in biomedical applications. Studies have shown that Einecs 258-483-0 has low toxicity and is not harmful to humans, making it a potential candidate for use in drug delivery systems or as a solvent for medical implants.
Conclusion:
Einecs 258-483-0 is a chemical compound that has been widely used in scientific research applications. It is a versatile solvent that can dissolve both polar and nonpolar compounds, making it useful in various applications. While there is limited information available on its biochemical and physiological effects, studies have shown that it has low toxicity and is not harmful to humans or the environment when used in the recommended concentrations. There are several future directions for research on Einecs 258-483-0, including its potential use as a green solvent and in biomedical applications.
Scientific Research Applications
Einecs 258-483-0 has been widely used in scientific research applications due to its unique properties. It is commonly used as a solvent in various chemical reactions, such as esterification and transesterification reactions. It is also used as a dispersant and emulsifier in various applications, such as inks, coatings, and adhesives.
properties
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2/t13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPKORXMPGQDT-GXKRWWSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20967944 | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glutamic acid--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 258-483-0 | |
CAS RN |
53332-33-5 | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-glutamic acid, compound with cyclohexylamine (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glutamic acid--cyclohexanamine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20967944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-glutamic acid, compound with cyclohexylamine (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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